2-Amino-4-chloromethyl-5-(trifluoromethyl)pyridine
Overview
Description
2-Amino-4-chloromethyl-5-(trifluoromethyl)pyridine is an organic compound that belongs to the class of trifluoromethylpyridines. This compound is characterized by the presence of an amino group at the 2-position, a chloromethyl group at the 4-position, and a trifluoromethyl group at the 5-position on the pyridine ring. The trifluoromethyl group imparts unique chemical properties to the compound, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-4-chloromethyl-5-(trifluoromethyl)pyridine can be achieved through several synthetic routes. One common method involves the reaction of 2-chloro-5-(trifluoromethyl)pyridine with ammonia to introduce the amino group at the 2-position . Another approach involves the reaction of 2-amino-5-(trifluoromethyl)pyridine with chloromethylating agents to introduce the chloromethyl group at the 4-position .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of transition metal-based catalysts, such as iron fluoride, in vapor-phase reactions at high temperatures (>300°C) has been reported to be effective for the synthesis of related trifluoromethylpyridines .
Chemical Reactions Analysis
Types of Reactions
2-Amino-4-chloromethyl-5-(trifluoromethyl)pyridine undergoes various chemical reactions, including:
Substitution Reactions: The amino and chloromethyl groups can participate in nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions under appropriate conditions.
Coupling Reactions: The trifluoromethyl group can participate in coupling reactions with other aromatic compounds.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: For substitution reactions, nucleophiles such as amines and thiols are commonly used.
Oxidizing Agents: For oxidation reactions, agents like hydrogen peroxide or potassium permanganate can be employed.
Reducing Agents: For reduction reactions, agents such as sodium borohydride or lithium aluminum hydride are used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield a substituted pyridine derivative, while oxidation can lead to the formation of a pyridine N-oxide.
Scientific Research Applications
2-Amino-4-chloromethyl-5-(trifluoromethyl)pyridine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Employed in the development of bioactive compounds and pharmaceuticals.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of agrochemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-Amino-4-chloromethyl-5-(trifluoromethyl)pyridine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins more effectively. The amino group can form hydrogen bonds with biological targets, while the chloromethyl group can participate in covalent bonding with nucleophilic sites on proteins and enzymes .
Comparison with Similar Compounds
Similar Compounds
2-Amino-5-(trifluoromethyl)pyridine: Lacks the chloromethyl group, making it less reactive in certain substitution reactions.
2-Chloro-5-(trifluoromethyl)pyridine: Lacks the amino group, reducing its ability to form hydrogen bonds with biological targets.
4-Chloromethyl-5-(trifluoromethyl)pyridine: Lacks the amino group, limiting its applications in bioactive compound synthesis.
Uniqueness
2-Amino-4-chloromethyl-5-(trifluoromethyl)pyridine is unique due to the presence of all three functional groups (amino, chloromethyl, and trifluoromethyl) on the pyridine ring. This combination of functional groups imparts distinct chemical properties, making it a versatile compound for various applications in chemistry, biology, medicine, and industry .
Properties
IUPAC Name |
4-(chloromethyl)-5-(trifluoromethyl)pyridin-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClF3N2/c8-2-4-1-6(12)13-3-5(4)7(9,10)11/h1,3H,2H2,(H2,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UPOFKRHWGPODCZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CN=C1N)C(F)(F)F)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClF3N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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